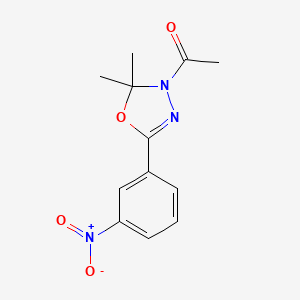

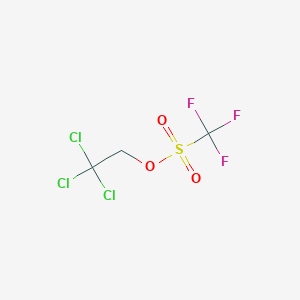

![molecular formula C21H16F3NO2 B2707904 N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338400-84-3](/img/structure/B2707904.png)

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” is a compound that has been studied for its antimicrobial properties . It is a type of N-(trifluoromethyl)phenyl substituted pyrazole derivative . These compounds have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Synthesis Analysis

The synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, including “this compound”, involves several steps . The exact method of synthesis can vary, but it generally involves the use of trifluoromethyl ketones (TFMKs) as key intermediates .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex, given its molecular structure. The trifluoromethyl group, in particular, can participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Trifluoromethyl ketones, which are used in its synthesis, are known to be valuable synthetic targets due to their unique properties .Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a focal point of research for the degradation of recalcitrant compounds like acetaminophen in aqueous environments. The study by Qutob et al. (2022) emphasizes the use of AOPs to generate various by-products from acetaminophen degradation, highlighting the significance of understanding the environmental fate and toxicity of these by-products. Such research is crucial for developing effective strategies to mitigate the environmental impact of pharmaceutical pollutants, potentially applicable to compounds like N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide (Qutob et al., 2022).

Metabolic Pathways and Genetic Variations

The metabolic pathways and genetic variations in the metabolism of paracetamol (acetaminophen) have been extensively studied, as discussed by Zhao and Pickering (2011). Understanding these pathways is crucial for predicting the susceptibility to toxicity and therapeutic efficacy of related compounds, including this compound. This area of research sheds light on the importance of pharmacogenetics in drug development and personalized medicine (Zhao & Pickering, 2011).

Analgesic Mechanisms of Action

Ohashi and Kohno (2020) provide a comprehensive review of the known and novel mechanisms of action of acetaminophen as an analgesic. The exploration of its metabolization and interaction with specific receptors offers a template for investigating the pain-relieving properties of related compounds, including this compound. Understanding these mechanisms is fundamental to the development of new analgesics with improved efficacy and safety profiles (Ohashi & Kohno, 2020).

Environmental Protection and Adsorption Techniques

The study by Igwegbe et al. (2021) on the adsorptive elimination of acetaminophen from water highlights innovative approaches to environmental protection. This research demonstrates the potential of materials like ZnAl/biochar in removing pollutants from water, offering insight into methods that could be applied to similar compounds for environmental remediation efforts (Igwegbe et al., 2021).

Hepatotoxicity and Liver Injury

The molecular pathogenesis of acetaminophen-induced liver injury, as reviewed by Cai et al. (2022), underscores the critical need for understanding the toxicological profiles of pharmaceutical compounds. This knowledge is essential for minimizing adverse effects and guiding the safe use of drugs, including those structurally related to this compound (Cai et al., 2022).

Orientations Futures

The future directions for research on “N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” could include further studies on its mechanism of action, as well as the development of new synthesis methods. It could also be studied for potential applications in the treatment of antibiotic-resistant bacterial infections .

Propriétés

IUPAC Name |

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWBHHKZPDSYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2707824.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)

![N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2707827.png)

![N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2707828.png)

![[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2707831.png)

![6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride](/img/structure/B2707840.png)

![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2707842.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole](/img/structure/B2707843.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2707844.png)